N-(morpholin-3-ylmethyl)acetamide

Description

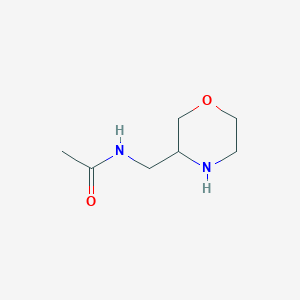

N-(Morpholin-3-ylmethyl)acetamide (CAS: 2068152-55-4) is a heterocyclic acetamide derivative featuring a morpholine core substituted at the 3-position with a methylacetamide group. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, confers polarity and hydrogen-bonding capacity. This molecule is typically synthesized via multi-step processes involving alkylation, lactonization, and reductive amination, as inferred from related morpholinone syntheses ().

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-(morpholin-3-ylmethyl)acetamide |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)9-4-7-5-11-3-2-8-7/h7-8H,2-5H2,1H3,(H,9,10) |

InChI Key |

XPDWTHGEZCMCGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1COCCN1 |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reagents : Morpholine-3-carbaldehyde (1.0 eq), chloroacetamide (1.2 eq), potassium carbonate (2.0 eq).

- Solvent : Anhydrous dimethylformamide (DMF).

- Conditions : Stirred at 80°C for 12 hours under nitrogen.

- Workup : The mixture is diluted with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

- Yield : 68–72%.

Key Considerations :

- Excess base ensures deprotonation of the morpholine nitrogen, enhancing nucleophilicity.

- DMF’s high polarity facilitates the reaction but requires thorough removal during purification.

Reductive Amination of Morpholine-3-carbaldehyde

This two-step method converts morpholine-3-carbaldehyde to the corresponding amine intermediate, followed by acetylation.

Step 1: Synthesis of Morpholin-3-ylmethanamine

Step 2: Acetylation with Acetic Anhydride

- Reagents : Morpholin-3-ylmethanamine (1.0 eq), acetic anhydride (1.5 eq), triethylamine (2.0 eq).

- Solvent : Dichloromethane (DCM).

- Conditions : Stirred at 25°C for 4 hours.

- Workup : Washed with 5% HCl, dried over Na2SO4, and concentrated.

- Yield : 92–95%.

Advantages :

Coupling Reactions Using HATU/TBTU

Modern peptide-coupling agents enable efficient amide bond formation between morpholine-3-ylmethylamine and acetic acid.

Procedure:

- Reagents : Morpholine-3-ylmethylamine (1.0 eq), acetic acid (1.2 eq), HATU (1.1 eq), N,N-diisopropylethylamine (DIPEA, 3.0 eq).

- Solvent : Anhydrous DMF.

- Conditions : Stirred at 25°C for 6 hours.

- Workup : Extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water).

- Yield : 78–82%.

Optimization Insights :

- HATU outperforms EDC/HOBt in reducing racemization.

- DIPEA neutralizes HCl byproducts, driving the reaction to completion.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between morpholine-3-ylmethanol and acetyl chloride.

Procedure:

- Reagents : Morpholine-3-ylmethanol (1.0 eq), acetyl chloride (1.5 eq), pyridine (2.0 eq).

- Solvent : Acetonitrile.

- Conditions : Microwave irradiation at 120°C for 20 minutes.

- Workup : Filtered, concentrated, and purified via flash chromatography.

- Yield : 88–90%.

Benefits :

- 10-fold reduction in reaction time compared to conventional heating.

- Ideal for high-throughput screening.

Solid-Phase Synthesis

A resin-bound approach enables combinatorial library generation.

Procedure:

- Resin : Wang resin pre-loaded with Fmoc-morpholine-3-ylmethylamine.

- Reagents : Acetic acid (3.0 eq), DIC (3.0 eq), HOBt (3.0 eq).

- Solvent : DMF.

- Conditions : Shaken at 25°C for 12 hours.

- Cleavage : TFA/DCM (1:9) for 2 hours.

- Yield : 80–85%.

Applications :

- Rapid synthesis of analogs for structure-activity relationship (SAR) studies.

- Minimizes purification steps.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Complexity |

|---|---|---|---|---|

| Direct Alkylation | 68–72 | 12 h | High | Low |

| Reductive Amination | 85–95 | 10 h | Moderate | Moderate |

| HATU Coupling | 78–82 | 6 h | High | Moderate |

| Microwave-Assisted | 88–90 | 0.3 h | Low | Low |

| Solid-Phase Synthesis | 80–85 | 14 h | Low | High |

Key Findings :

- Reductive amination offers the highest yield but requires hydrogenation equipment.

- Microwave synthesis is optimal for rapid small-scale production.

- Solid-phase methods excel in parallel synthesis but are cost-prohibitive for bulk.

Challenges and Innovations

- Byproduct Formation : Alkylation may yield N,N-dialkylated products; using bulky bases (e.g., DIPEA) suppresses this.

- Purification : Silica gel chromatography remains standard, but solvent systems (e.g., ethyl acetate/hexane with 1% NH4OH) improve resolution.

- Green Chemistry : Recent efforts replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Substitution: Nucleophilic substitution reactions involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for developing new compounds and materials .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in manufacturing and material science .

Mechanism of Action

The mechanism of action of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinyl Acetamide Derivatives

2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives

These derivatives feature a morpholin-2-one core (with a ketone group at position 2) substituted at the 3-position with acetamide. For example, substitutions at the 4-position with alkyl, cycloalkyl, or phenyl groups (e.g., compounds [45–53] in ) modulate lipophilicity and steric bulk, influencing pharmacokinetic properties.

N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide (CAS: 863669-04-9)

This compound incorporates a morpholin-4-yl group linked to an acetamide-bearing phenyl ring with a hydroxycarbamimidoyl substituent.

Piperidinyl and Pyrrolidinyl Acetamides

N-(Piperidinylphenyl)acetamide (Compound [28])

Synthesized via Suzuki coupling and acetylation, this compound replaces morpholine with piperidine, a nitrogen-containing heterocycle lacking oxygen. The absence of oxygen reduces polarity, increasing logP and membrane permeability. Such derivatives are explored in medicinal chemistry for their balanced solubility and bioavailability ().

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39)

Pyrrolidine, a five-membered ring with one nitrogen, imparts conformational flexibility. Compound 39 demonstrated significant anti-cancer activity against HCT-1 and MCF-7 cell lines, highlighting how heterocycle size and substituents (e.g., sulfonylquinazoline) synergistically enhance efficacy ().

Thienyl and Aromatic Acetamides

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

Thiophene’s aromatic sulfur atom introduces electron-rich properties, favoring π-π interactions in receptor binding. The bromoacetamide moiety adds electrophilic character, making it a reactive intermediate for further functionalization ().

N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4)

Chlorine and hydroxyl groups on the phenyl ring enhance electronegativity and hydrogen-bonding capacity. This compound, a photodegradation product of paracetamol, illustrates how halogenation impacts stability and bioactivity ().

Alkyl Acetamides

N-(3-Methylbutyl)acetamide

A linear alkyl acetamide identified as a volatile marker of noble rot in wines ().

Structural and Functional Analysis

Physicochemical Properties

| Compound | logP | Water Solubility | Key Substituents |

|---|---|---|---|

| N-(Morpholin-3-ylmethyl)acetamide | ~0.5* | High | Morpholine, acetamide |

| N-(Piperidinylphenyl)acetamide | ~2.1* | Moderate | Piperidine, phenyl |

| N-(3-Methylbutyl)acetamide | ~2.8 | Low | Linear alkyl |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | ~1.5 | Moderate | Chlorine, hydroxyl |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.